Cas no 1823402-38-5 (4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine)

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine is a brominated pyrimidine derivative featuring both aminomethyl and methylthio functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the aminomethyl group enhances its reactivity for further functionalization, while the bromo substituent allows for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The methylthio group contributes to its stability and can be modified for additional derivatization. Its well-defined structure and multifunctional reactivity make it valuable for constructing complex heterocyclic frameworks in medicinal chemistry and material science applications.
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine structure
1823402-38-5 structure
Product Name:4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
CAS No:1823402-38-5
MF:C6H8BrN3S
MW:234.11681842804
MDL:MFCD28347180
CID:4621871
PubChem ID:122129588
Update Time:2025-05-25

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
    • (5-BROMO-2-(METHYLTHIO)PYRIMIDIN-4-YL)METHANAMINE
    • DB-160827
    • MFCD28347180
    • (5-bromo-2-methylsulfanylpyrimidin-4-yl)methanamine
    • SB59291
    • CS-0132026
    • YXC40238
    • AC4899
    • SCHEMBL19744030
    • 1823402-38-5
    • SY035075
    • AKOS027460806
    • MDL: MFCD28347180
    • Inchi: 1S/C6H8BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3
    • InChI Key: AAVSPHABPHTEJY-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=C(Br)C(CN)=N1

Computed Properties

  • Exact Mass: 232.96223g/mol
  • Monoisotopic Mass: 232.96223g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 77.1Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 357.9±27.0 °C at 760 mmHg
  • Flash Point: 170.2±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine Customs Data

  • HS CODE:2933599590

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine Pricemore >>

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Additional information on 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine

Comprehensive Overview of 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine (CAS No. 1823402-38-5)

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine (CAS No. 1823402-38-5) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine and methylthio functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for high-purity pyrimidine derivatives, custom synthesis services, and applications in drug discovery, making this compound a topic of interest in modern organic chemistry.

The structural features of 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine include a pyrimidine core substituted with an aminomethyl group at the 4-position, a bromine atom at the 5-position, and a methylthio moiety at the 2-position. These functional groups contribute to its reactivity and versatility in cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are pivotal in constructing complex heterocyclic systems. Recent trends in green chemistry and catalysis optimization have further highlighted the importance of such intermediates in sustainable synthesis.

In the context of drug discovery, 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine is often explored for its potential as a kinase inhibitor scaffold or a building block for antiviral agents. The rise of AI-driven molecular design and computational chemistry has amplified the demand for structurally diverse pyrimidine derivatives, as they are frequently used in virtual screening and lead optimization studies. Additionally, its bromine substituent offers opportunities for further functionalization via palladium-catalyzed reactions, a hot topic in medicinal chemistry forums.

From an industrial perspective, the compound's stability and solubility properties make it suitable for scale-up production under controlled conditions. Manufacturers and suppliers often emphasize batch-to-batch consistency and regulatory compliance, addressing concerns related to Good Manufacturing Practices (GMP). The growing focus on precise chemical characterization and analytical method validation aligns with the need for reliable intermediates in API synthesis.

Environmental and safety considerations are also paramount when handling 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine. While not classified as hazardous, proper laboratory safety protocols and waste disposal methods must be followed. The compound's ecotoxicological profile and biodegradability are occasionally discussed in sustainability-focused research, reflecting the broader shift toward eco-friendly chemical processes.

In summary, 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine (CAS No. 1823402-38-5) represents a valuable tool for researchers engaged in heterocyclic chemistry, pharmaceutical development, and material science. Its multifaceted applications and compatibility with modern synthetic techniques ensure its relevance in both academic and industrial settings. As the demand for tailor-made chemical intermediates grows, this compound is poised to remain a key player in innovative scientific endeavors.

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